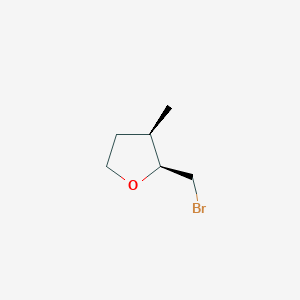
(2S,3R)-2-(Bromomethyl)-3-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with a unique structure that includes a bromomethyl group and a methyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Bromomethyl)-3-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,3R)-3-methyloxolane-2-methanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method.
化学反応の分析
Types of Reactions
(2S,3R)-2-(Bromomethyl)-3-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes and other reduced forms.
科学的研究の応用
(2S,3R)-2-(Bromomethyl)-3-methyloxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in the synthesis of various organic compounds.
類似化合物との比較
Similar Compounds
(2S,3R)-2-(Chloromethyl)-3-methyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,3R)-2-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.
(2S,3R)-2-(Methoxymethyl)-3-methyloxolane: Features a methoxymethyl group, which alters its reactivity profile.
Uniqueness
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its significance in the synthesis of enantiomerically pure compounds.
生物活性
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with potential biological activity, particularly in medicinal chemistry. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a bromomethyl group and a methyloxolane ring, contributing to its stereochemistry and reactivity. The specific configuration at the 2 and 3 positions plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an inhibitor of specific kinases, which are pivotal in signaling pathways related to cell growth and proliferation.
- Kinase Inhibition : The compound demonstrates potential as a kinase inhibitor, which is significant given the role of kinases in cancer and other diseases. In vitro assays have shown that it can inhibit certain kinases with IC50 values in the low nanomolar range, suggesting high potency .
Case Studies
- Inhibition of mTOR Signaling : Research has indicated that this compound can suppress mTOR signaling through both FKBP12-dependent and independent mechanisms. This dual action may enhance its therapeutic profile by targeting multiple pathways involved in tumorigenesis .
- Selectivity Profile : The selectivity of this compound for specific kinase targets has been evaluated through competitive binding assays. It exhibits a preference for certain cancer-related kinases over others, potentially reducing off-target effects commonly associated with less selective inhibitors .
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its safety margins:
- Genotoxicity : Initial studies suggest that the compound does not raise concerns regarding genotoxicity, indicating a favorable safety profile for further development.
- NOAEL Determination : The no observed adverse effect level (NOAEL) was established through subchronic toxicity studies, providing critical data for risk assessment in potential clinical applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | IC50 (nM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| This compound | Low | Kinase Inhibition | High |
| Compound X | Medium | mTOR Inhibition | Moderate |
| Compound Y | High | Non-specific Kinase Inhibition | Low |
特性
CAS番号 |
2219373-67-6 |
|---|---|
分子式 |
C6H11BrO |
分子量 |
179.05 g/mol |
IUPAC名 |
(2R,3S)-2-(bromomethyl)-3-methyloxolane |
InChI |
InChI=1S/C6H11BrO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
UYAUKJPGWASXGX-WDSKDSINSA-N |
SMILES |
CC1CCOC1CBr |
異性体SMILES |
C[C@H]1CCO[C@H]1CBr |
正規SMILES |
CC1CCOC1CBr |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















